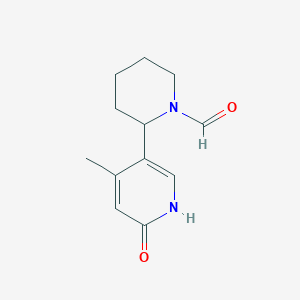

2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde

Description

2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a piperidine ring substituted with a carbaldehyde group at the 1-position and a pyridine moiety at the 2-position. The pyridine ring is further substituted with a hydroxy group at the 6-position and a methyl group at the 4-position.

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-(4-methyl-6-oxo-1H-pyridin-3-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C12H16N2O2/c1-9-6-12(16)13-7-10(9)11-4-2-3-5-14(11)8-15/h6-8,11H,2-5H2,1H3,(H,13,16) |

InChI Key |

QKFUKVVKTQNLRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC=C1C2CCCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method starts with the functionalization of the pyridine ring, followed by the introduction of the piperidine moiety. Key steps include:

Nitration and Reduction: Nitration of 4-methylpyridine followed by reduction to obtain 4-methyl-3-aminopyridine.

Hydroxylation: Introduction of a hydroxyl group at the 6-position of the pyridine ring.

Piperidine Ring Formation: Cyclization to form the piperidine ring.

Formylation: Introduction of the aldehyde group at the 1-position of the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The hydroxyl and aldehyde groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of 2-(6-oxo-4-methylpyridin-3-yl)piperidine-1-carbaldehyde.

Reduction: Formation of 2-(6-hydroxy-4-methylpyridin-3-yl)piperidine-1-methanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and covalent bonds with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances its binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

| Compound Name | CAS Number | Substituents/Modifications | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Piperidine-1-carbaldehyde | 2591-86-8 | Parent compound; no pyridine substituent | 113.15 | Piperidine, carbaldehyde |

| 4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carbaldehyde (7ad) | N/A | Chlorine substituent; fused bicyclic system | ~380 (estimated) | Piperidine-carbaldehyde, chloro, fused aromatic |

| 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde | 1352494-03-1 | Azepane (7-membered ring) at pyridine 6-position | 273.39 | Piperidine-carbaldehyde, azepane, pyridine |

| 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde | 1352499-33-2 | 4-Methylpiperazine at pyridine 6-position | 288.39 | Piperidine-carbaldehyde, methylpiperazine |

| 6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde | N/A | Pyrrolidine with hydroxymethyl group; pyridine-carbaldehyde | ~220 (estimated) | Pyrrolidine, hydroxymethyl, carbaldehyde |

| Target Compound | N/A | 6-Hydroxy-4-methylpyridine at piperidine 2-position | ~235 (estimated) | Piperidine-carbaldehyde, hydroxy, methyl |

Key Observations:

- Piperidine-1-carbaldehyde (CAS 2591-86-8) : The simplest analog lacks the pyridine substituent, resulting in lower molecular weight (113.15 g/mol) and reduced complexity. Its boiling point (222°C) and density (1.019 g/cm³) serve as baseline data for comparing derivatives .

- Compound 7ad : The fused aromatic system and chlorine substituent introduce steric bulk and electron-withdrawing effects, likely altering reactivity and spectroscopic properties. Its ¹³C NMR shows distinct shifts (e.g., δ 162.8, 139.9 for aromatic carbons) compared to simpler analogs .

- Azepane and Methylpiperazine Derivatives (CAS 1352494-03-1, 1352499-33-2) : The 6-position substituents (azepane vs. methylpiperazine) influence solubility and bioavailability. Methylpiperazine’s tertiary amine may enhance water solubility, while azepane’s larger ring could increase lipophilicity .

Spectroscopic and Physicochemical Properties

Table 2: NMR and Physical Property Comparisons

| Compound Name | ¹³C NMR Shifts (δ, ppm) | Boiling Point (°C) | Density (g/cm³) | Solubility Trends |

|---|---|---|---|---|

| Piperidine-1-carbaldehyde | N/A | 222 | 1.019 | Likely polar aprotic solvents |

| Compound 7ad | 162.8 (C=O), 139.9 (aromatic), 115.7 (C-Cl) | N/A | N/A | Moderate in chlorinated solvents |

| Target Compound (Inferred) | ~160–165 (C=O), ~150 (pyridine-OH) | >250 (estimated) | ~1.1 (estimated) | Moderate in DMSO, methanol |

- Compound 7ad : The carbaldehyde carbonyl signal at δ 162.8 ppm is comparable to other aldehydes, while the chlorine substituent deshields adjacent aromatic carbons (δ 139.9) .

- Target Compound : Expected ¹³C shifts for the hydroxy group (δ ~150) and methyl group (δ ~20–25) would distinguish it from analogs lacking these substituents.

Biological Activity

2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound notable for its potential biological activities. This compound, characterized by the presence of both hydroxyl and aldehyde functional groups, has garnered interest in medicinal chemistry due to its possible applications in drug development and therapeutic interventions.

The molecular formula of 2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is C12H16N2O2, with a molecular weight of approximately 220.27 g/mol. The structure features a piperidine ring substituted with a hydroxymethylpyridine moiety, which contributes to its unique properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | 2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in metabolic processes. Preliminary studies suggest that it may act as an inhibitor of AMP-activated protein kinase (AMPK), which plays a critical role in energy homeostasis and metabolism . The presence of the hydroxyl and aldehyde groups allows for hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to 2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structural features have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against various strains .

Antiviral Potential

In addition to antimicrobial properties, there is emerging evidence suggesting potential antiviral activity. Compounds within this chemical class have been evaluated for their ability to inhibit viral replication, particularly in the context of herpes simplex virus (HSV) and other viral infections .

Case Studies

Several case studies highlight the pharmacological potential of related compounds:

-

Study on AMPK Inhibition :

- A study investigated the effects of similar piperidine derivatives on AMPK activation, revealing that certain modifications could enhance inhibitory effects on AMPK pathways, thereby influencing metabolic regulation .

- Antimicrobial Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.